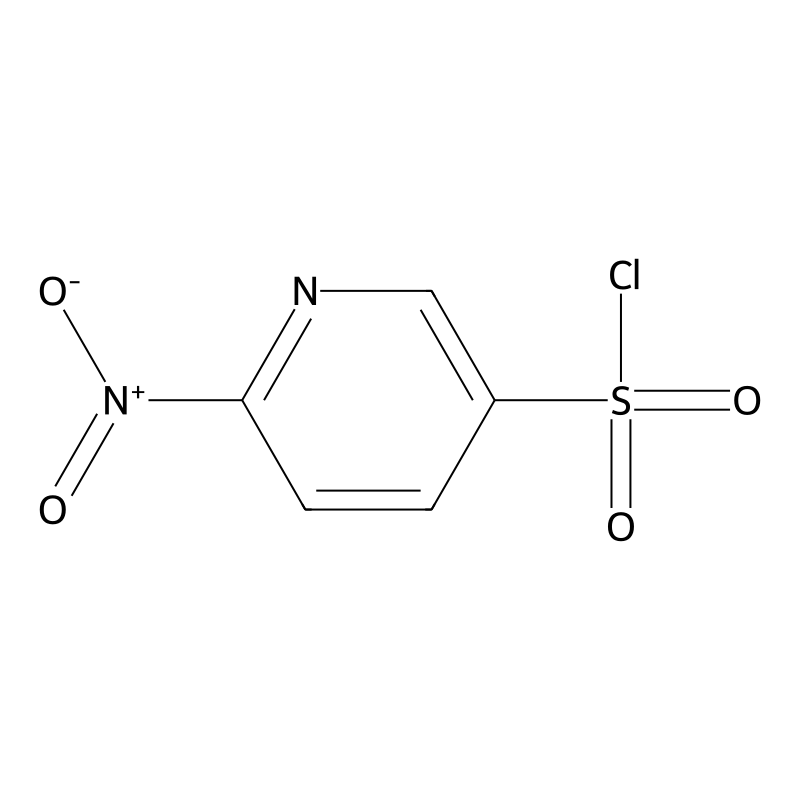

6-Nitropyridine-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactions of Nitropyridines

Application

Nitropyridines are used in the synthesis of various organic compounds. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained.

Method

Results

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.

Synthesis of Pyridine-3-Sulfonyl Chlorides

Pyridinium Salts Synthesis, Reactivity, and Applications

Application

Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals.

Method

This review highlights the pyridinium salts in terms of their synthetic routes and reactivity.

Results

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides

Application

Method

6-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula CHClNOS. It is characterized by the presence of a nitro group at the 6-position and a sulfonyl chloride group at the 3-position of the pyridine ring. This compound is significant in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Corrosivity: The sulfonyl chloride group is highly reactive and can cause skin and eye burns upon contact.

- Toxicity: The nitro group can be toxic if ingested or inhaled.

- Reactivity: The compound may react violently with water or other reactive compounds.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

- Acylation Reactions: The compound can react with acyl chlorides to introduce acyl groups, producing acyl derivatives.

These reactions are crucial for creating more complex structures in medicinal chemistry and materials science .

Research indicates that compounds related to 6-nitropyridine-3-sulfonyl chloride exhibit various biological activities. For example, derivatives of pyridine-3-sulfonyl chlorides have shown potential as antimicrobial agents and in inhibiting specific enzymes relevant to disease pathways. The nitro group may enhance biological activity by influencing the electronic properties of the molecule, thus affecting its interaction with biological targets .

The synthesis of 6-nitropyridine-3-sulfonyl chloride typically involves several steps:

- Diazotization: Starting from 3-aminopyridine, a diazonium salt is formed using sodium nitrite and hydrochloric acid.

- Sulfonylation: The diazonium salt is then treated with thionyl chloride to introduce the sulfonyl chloride group.

- Nitration: A nitrating agent can be used to introduce the nitro group at the 6-position of the pyridine ring.

This multi-step process allows for high yields and purity of the final product, making it a valuable synthetic route for producing this compound .

6-Nitropyridine-3-sulfonyl chloride has several applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections or cancer.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity against certain pests.

- Chemical Research: As a versatile reagent, it is employed in organic synthesis research to explore new reaction pathways and develop novel compounds .

Studies on 6-nitropyridine-3-sulfonyl chloride interactions focus on its reactivity with nucleophiles. These studies reveal that this compound can effectively form bonds with various biological macromolecules, including proteins and nucleic acids. Such interactions are critical for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 6-nitropyridine-3-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine-3-sulfonyl chloride | Lacks nitro group; only has sulfonyl chloride | Used primarily as a reagent without additional functionality |

| 5-Nitropyridine-3-sulfonyl chloride | Nitro group at position 5 instead of 6 | Different regioselectivity affects biological activity |

| 2-Chloro-5-nitropyridine-3-sulfonyl chloride | Contains chlorine at position 2 | Enhances reactivity compared to non-chlorinated versions |

| 6-Fluoropyridine-3-sulfonyl chloride | Fluorine substituent at position 6 | Fluorine enhances lipophilicity and may affect pharmacokinetics |

The uniqueness of 6-nitropyridine-3-sulfonyl chloride lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in medicinal chemistry that may not be achievable with other similar compounds .

Nuclear Magnetic Resonance Spectral Signatures and Assignment

Nuclear magnetic resonance spectroscopy provides crucial structural information for 6-nitropyridine-3-sulfonyl chloride through the analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that reflect the electronic influence of the electron-withdrawing substituents.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 6-nitropyridine-3-sulfonyl chloride in deuterated chloroform displays distinctive aromatic proton signals in the deshielded region between 7.8 and 8.8 parts per million [1]. The pyridine ring protons experience significant deshielding due to the combined electron-withdrawing effects of both the nitro group at position 6 and the sulfonyl chloride group at position 3. This electronic environment results in characteristic chemical shift patterns that can be used for structural identification.

The proton at position 2 (adjacent to the nitrogen) typically appears as the most downfield signal, often observed around 8.5-8.8 parts per million due to its proximity to the electronegative nitrogen atom and the additional deshielding from the nearby nitro group [2]. The proton at position 4 appears in the region of 8.0-8.3 parts per million, while the proton at position 5 resonates at approximately 7.8-8.1 parts per million. These assignments are consistent with the expected electronic effects of the substituents on the aromatic system.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum reveals carbon signals distributed across the aromatic region from 120 to 160 parts per million [1]. The carbon bearing the sulfonyl chloride group typically appears around 140-145 parts per million, while the carbon bearing the nitro group resonates at approximately 150-155 parts per million. The remaining aromatic carbons are found in the range of 120-140 parts per million, with their exact positions dependent on the specific electronic environment created by the substituents.

The quaternary carbons (those bearing substituents) generally appear at lower field compared to the tertiary carbons (those bearing hydrogen atoms), reflecting the electron-withdrawing nature of both functional groups. The carbon-nitrogen bonds in the pyridine ring contribute to the overall deshielding pattern observed in the spectrum.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides definitive identification of functional groups present in 6-nitropyridine-3-sulfonyl chloride through characteristic vibrational frequencies. The compound exhibits several diagnostic absorption bands that confirm the presence of key structural features.

Nitro Group Vibrational Modes

The nitro group displays characteristic asymmetric and symmetric stretching vibrations that serve as diagnostic markers. The asymmetric nitro stretching vibration appears in the range of 1540-1560 cm⁻¹, while the symmetric nitro stretching occurs at 1350-1370 cm⁻¹ [1]. These bands are typically intense and well-defined, providing unambiguous identification of the nitro functionality. The frequency positions are consistent with aromatic nitro compounds, where the conjugation with the aromatic system influences the exact wavenumber values.

Sulfonyl Chloride Vibrational Signatures

The sulfonyl chloride group exhibits two characteristic stretching vibrations corresponding to the sulfur-oxygen bonds. The asymmetric sulfonyl stretching appears at 1400-1410 cm⁻¹, while the symmetric sulfonyl stretching occurs at 1180-1200 cm⁻¹ [1]. These bands are typically strong and sharp, reflecting the polar nature of the sulfur-oxygen bonds. The sulfonyl chloride functionality also contributes to additional vibrational modes in the fingerprint region below 1000 cm⁻¹.

Aromatic System Vibrations

The pyridine ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the range of 1600-1450 cm⁻¹. These bands often overlap with the nitro group vibrations but can be distinguished through careful spectral analysis. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, typically as weak to medium intensity bands.

The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional structural information, appearing in the range of 800-900 cm⁻¹. These bands are characteristic of the substitution pattern on the pyridine ring and can be used to confirm the regiochemistry of the compound.

Thermal Stability and Decomposition Pathways

The thermal behavior of 6-nitropyridine-3-sulfonyl chloride is characterized by limited thermal stability and complex decomposition pathways that must be carefully considered for safe handling and storage.

Thermal Stability Profile

6-Nitropyridine-3-sulfonyl chloride exhibits thermal instability above 100°C, which is characteristic of compounds containing both nitro and sulfonyl chloride functionalities [3]. The presence of these electron-withdrawing groups creates a thermodynamically unstable system that is prone to decomposition at elevated temperatures. The compound decomposes before reaching a defined melting point, making traditional melting point determination impractical.

The thermal decomposition process is exothermic and can be autocatalytic under certain conditions. Temperature control is critical during synthesis and handling, with optimal reaction temperatures maintained between 0-5°C to prevent uncontrolled decomposition [3]. Higher temperatures can lead to rapid decomposition with the potential for vigorous gas evolution and heat generation.

Decomposition Products and Pathways

Thermal decomposition of 6-nitropyridine-3-sulfonyl chloride produces several hazardous gaseous products that require appropriate ventilation and safety measures. The primary decomposition products include nitrogen oxides, sulfur oxides, and hydrogen chloride gas [4] [5]. These products are formed through the breakdown of the nitro and sulfonyl chloride functionalities under thermal stress.

The decomposition mechanism involves the initial cleavage of the sulfur-chlorine bond, followed by the breakdown of the nitro group. The resulting intermediates undergo further fragmentation to produce the observed gaseous products. The formation of hydrogen chloride is particularly significant from a safety perspective, as this gas is highly corrosive and toxic.

Temperature-Dependent Stability Studies

Research on related pyridine sulfonyl chlorides indicates that decomposition rates increase exponentially with temperature [3]. The compound shows acceptable stability at refrigerated temperatures (2-8°C) but rapidly decomposes at ambient temperature, particularly in the presence of moisture or other nucleophiles.

Distillation studies of related compounds demonstrate that reduced pressure distillation at 90-100°C can be employed for purification, but this must be conducted with extreme caution and appropriate safety equipment [3]. The distillation process requires careful temperature control and monitoring to prevent runaway decomposition reactions.

Solubility Characteristics and Partition Coefficients

The solubility profile of 6-nitropyridine-3-sulfonyl chloride reflects the compound's polar nature and reactivity with protic solvents, influencing its handling, purification, and application procedures.

Aqueous Solubility and Hydrolysis

6-Nitropyridine-3-sulfonyl chloride exhibits rapid reactivity with water rather than simple dissolution, undergoing hydrolysis to form the corresponding sulfonic acid [6]. This hydrolysis reaction is essentially instantaneous and irreversible, producing 6-nitropyridine-3-sulfonic acid and hydrogen chloride. The reaction is highly exothermic and must be avoided during handling and storage.

The hydrolysis mechanism involves nucleophilic attack by water on the electrophilic sulfur center, followed by elimination of chloride ion. The reaction rate is pH-dependent, with faster hydrolysis observed under basic conditions. This reactivity makes the compound unsuitable for aqueous applications and requires anhydrous conditions for storage and use.

Organic Solvent Solubility

The compound demonstrates excellent solubility in polar aprotic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide [7]. Dichloromethane is particularly favored for synthetic applications due to its excellent solvating properties and relative chemical inertness toward the sulfonyl chloride functionality. The high solubility in these solvents facilitates purification and reaction procedures.

Moderately polar solvents such as ethyl acetate and acetone also provide good solubility, making them suitable for crystallization and purification procedures. The compound shows limited solubility in non-polar solvents like hexane and petroleum ether, which can be exploited for selective precipitation and purification strategies.

Partition Coefficient Considerations

While specific partition coefficient data for 6-nitropyridine-3-sulfonyl chloride is not available in the literature, the compound's structure suggests moderate lipophilicity. The presence of the nitro group and sulfonyl chloride functionality contributes to polar character, while the pyridine ring provides some hydrophobic character. This balance suggests a partition coefficient that would favor organic phases over aqueous phases in extraction procedures.

The estimated partition coefficient would be influenced by the electron-withdrawing nature of both substituents, which increases the compound's polarity and reduces its lipophilicity compared to unsubstituted pyridine derivatives. This property is relevant for understanding the compound's behavior in separation and purification processes.

XLogP3

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant